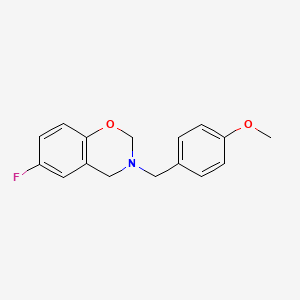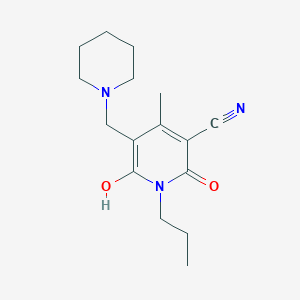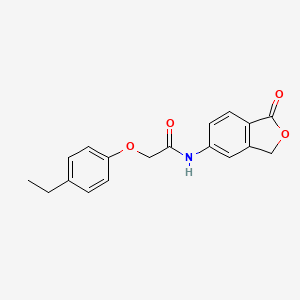![molecular formula C13H8F5N3O B11084260 2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile CAS No. 445465-07-6](/img/structure/B11084260.png)
2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE is a fluorinated organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE typically involves the reaction of a fluorinated precursor with a methoxyphenylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Fluorinated derivatives with different substituents.
Scientific Research Applications
2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl group can interact with aromatic residues in the target protein, stabilizing the binding and modulating the protein’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A fluorinated alcohol with similar structural features but different reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol used in various chemical reactions and industrial applications.
2,2,3,3-Tetrafluoro-1-propanol: A related compound with fewer fluorine atoms, affecting its chemical properties and reactivity.
Uniqueness
2-{2,2,3,3,3-PENTAFLUORO-1-[(4-METHOXYPHENYL)AMINO]PROPYLIDENE}PROPANEDINITRILE stands out due to its combination of a highly fluorinated backbone and a methoxyphenyl group, which imparts unique chemical and biological properties
Properties
CAS No. |
445465-07-6 |
|---|---|
Molecular Formula |
C13H8F5N3O |
Molecular Weight |
317.21 g/mol |
IUPAC Name |
2-[2,2,3,3,3-pentafluoro-1-(4-methoxyanilino)propylidene]propanedinitrile |
InChI |
InChI=1S/C13H8F5N3O/c1-22-10-4-2-9(3-5-10)21-11(8(6-19)7-20)12(14,15)13(16,17)18/h2-5,21H,1H3 |
InChI Key |
CIQKKVBYLKIOTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C(C#N)C#N)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11084182.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11084186.png)

![Methyl ({3-cyano-4-(furan-2-yl)-6-methyl-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11084208.png)
![2,4-dichloro-N-[2-(4-chlorophenoxy)ethyl]-5-sulfamoylbenzamide](/img/structure/B11084212.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11084220.png)
![N-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11084224.png)
![Ethyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11084233.png)
![3-{4-[(4-chlorophenyl)amino]-6-methoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11084234.png)
![2-{(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11084235.png)
![4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11084242.png)

![2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B11084266.png)
